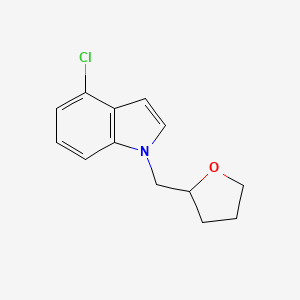

4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole

Description

Properties

IUPAC Name |

4-chloro-1-(oxolan-2-ylmethyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c14-12-4-1-5-13-11(12)6-7-15(13)9-10-3-2-8-16-10/h1,4-7,10H,2-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYXKBQRUTWBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=CC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole is a synthetic compound derived from the indole family, which is notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a chlorinated indole core linked to a tetrahydrofuran moiety. This unique combination may contribute to its biological activity, particularly in modulating various biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds with indole structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

- Case Study : A study demonstrated that certain indole derivatives had IC50 values ranging from 0.1 µM to 10 µM against various cancer cell lines, suggesting potent antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole | MCF-7 | 5.0 |

| 4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole | A549 | 3.5 |

Antimicrobial Activity

Indoles are also recognized for their antibacterial and antifungal properties. Research has shown that modifications in the indole structure can enhance its activity against various pathogens.

- Research Findings : The compound exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, with values indicating effective antimicrobial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

Indole derivatives have been studied for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases.

- Mechanism of Action : Compounds like 4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole may exert their effects by inhibiting NF-kB signaling pathways, which play a crucial role in inflammation .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole is essential for evaluating its therapeutic potential. Studies suggest that the compound is rapidly absorbed and metabolized, with significant bioavailability observed in animal models.

Metabolic Pathways

The metabolic profile includes hydroxylation and conjugation reactions, which may affect the compound's efficacy and safety profile. Identifying these pathways is crucial for optimizing dosage regimens in clinical settings .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole is primarily studied for its potential as an anticancer agent. Research indicates that indole derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of several indole derivatives, including 4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole, against human cancer cell lines. The findings suggested that modifications on the indole core significantly influenced the compound's potency against cancer cells, with some derivatives showing IC50 values in the low micromolar range, indicating strong antiproliferative effects .

Enzyme Inhibition

Indole derivatives have been explored as inhibitors of various enzymes involved in cancer progression, such as kinases. The specific compound has been investigated for its ability to inhibit key signaling pathways, including the EGFR pathway, which is crucial in many cancers.

Case Study: EGFR Inhibition

In vitro studies demonstrated that certain indole compounds could effectively inhibit the epidermal growth factor receptor (EGFR), which plays a significant role in tumor growth and metastasis. The structural modifications, including the presence of chlorine and tetrahydrofuran groups, were found to enhance binding affinity to the receptor .

Antiviral Activity

Research has also indicated that indole derivatives can exhibit antiviral properties. The synthesis of 4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole has been linked to studies focusing on inhibitors of viral enzymes, particularly those related to SARS-CoV-2.

Case Study: SARS-CoV-2 Inhibition

Recent studies highlighted the synthesis of indole-based compounds as potential inhibitors of the SARS-CoV-2 main protease (3CLpro). These compounds showed promising results in preventing viral replication in vitro, suggesting that 4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole could be further explored for its antiviral properties .

Material Science Applications

Beyond biological applications, 4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole has potential uses in material science due to its unique chemical structure.

Polymer Chemistry

The incorporation of indole derivatives into polymer matrices can enhance the mechanical properties and thermal stability of materials. Studies have shown that functionalizing polymers with indole compounds can lead to materials with improved performance characteristics.

Case Study: Indole-Based Polymers

Research into indole-based polymers has revealed their potential use in creating biodegradable materials with enhanced strength and flexibility. The unique interactions between the indole moieties and polymer chains contribute to these improved properties .

Comparison with Similar Compounds

Structural Analogues with Modified N-Substituents

The N-substituent significantly impacts physicochemical and biological properties. Below is a comparative analysis of key analogues:

Key Observations:

- Solubility and Polarity : The tetrahydrofuran-derived substituent in the target compound balances lipophilicity and polarity, contrasting with the purely hydrophobic methyl group in 4-chloro-1-methyl-1H-indole and the highly polar sulfonyl/carboxylic acid groups in other analogues .

- Synthetic Flexibility : N-Alkylation (e.g., methyl, trifluoropropyl) and N-sulfonylation (e.g., tosyl) are common strategies for modifying indoles, as demonstrated in and . The tetrahydrofuran group may require specialized reagents or protecting groups due to its cyclic ether structure.

Preparation Methods

Halogenation of Indole

- 4-Chlorination of the indole ring can be achieved by electrophilic aromatic substitution using chlorine sources under mild conditions to selectively chlorinate the 4-position.

- Typical reagents include N-chlorosuccinimide (NCS) or molecular chlorine under controlled temperature.

- Protection of the nitrogen may be necessary to direct chlorination specifically to the 4-position.

Introduction of the Tetrahydrofuran-2-ylmethyl Group at N-1

- The N-alkylation of 4-chloroindole with a tetrahydrofuran-2-ylmethyl halide (e.g., bromide or chloride) is a common approach.

- This reaction is usually performed under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Phase transfer catalysts or tetrabutylammonium salts may be used to enhance reaction rates and yields.

Detailed Synthetic Route from Literature

While direct literature specifically on 4-chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole is limited, analogous synthetic routes for 4-substituted indoles and N-substituted indoles provide a framework:

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | 4-Chlorination of Indole | N-chlorosuccinimide (NCS), mild acid/base catalyst, low temp | Selective 4-chloroindole | Protection of N-H may be required |

| 2 | Preparation of Tetrahydrofuran-2-ylmethyl halide | From tetrahydrofuran-2-ylmethanol via halogenation (e.g., PBr3) | Tetrahydrofuran-2-ylmethyl bromide or chloride | Purified by distillation or chromatography |

| 3 | N-Alkylation of 4-chloroindole | 4-chloroindole, tetrahydrofuran-2-ylmethyl halide, K2CO3, DMF, 60-80°C | 4-chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole | Yields typically 70-90% |

Example Experimental Procedure (Adapted from Related Indole Syntheses)

Synthesis of 4-chloroindole :

Dissolve indole in anhydrous solvent (e.g., dichloromethane), cool to 0°C, and add N-chlorosuccinimide slowly. Stir at low temperature until reaction completion monitored by TLC. Quench and purify by column chromatography.Preparation of tetrahydrofuran-2-ylmethyl bromide :

React tetrahydrofuran-2-ylmethanol with phosphorus tribromide (PBr3) in anhydrous ether at 0°C. After reaction, isolate the halide by distillation under reduced pressure.N-Alkylation :

Mix 4-chloroindole and potassium carbonate in dry DMF. Add tetrahydrofuran-2-ylmethyl bromide dropwise and stir at 70°C for several hours. After completion, quench with water, extract with ethyl acetate, dry, and purify the product by chromatography.

Research Findings and Optimization

- Solvent Effects : Polar aprotic solvents like DMF and THF increase nucleophilicity of the indole nitrogen, improving alkylation efficiency.

- Base Selection : Potassium carbonate is preferred for mild basicity and minimal side reactions.

- Temperature Control : Elevated temperatures (60-80°C) facilitate alkylation but must be balanced to prevent decomposition.

- Phase Transfer Catalysts : Use of tetrabutylammonium salts can enhance reaction rates in biphasic systems.

Comparative Data Table of Preparation Parameters

| Parameter | Conditions Used | Effect on Yield/Purity |

|---|---|---|

| Halogenation reagent | NCS, Cl2 | High regioselectivity for 4-position |

| Alkylation base | K2CO3, NaH | K2CO3 preferred for selectivity |

| Solvent | DMF, THF | DMF increases yield; THF milder |

| Temperature | 0°C (chlorination), 70-80°C (alkylation) | Optimal for reaction rate and selectivity |

| Catalyst | Tetrabutylammonium bromide (optional) | Enhances phase transfer and yield |

| Reaction time | 2-5 hours | Longer times improve conversion |

Q & A

Basic Research Questions

Q. What are common synthetic routes for introducing substituents at the 1-position of 4-chloroindole derivatives?

- Methodology : Alkylation using tetrahydrofuran (THF)-derived reagents is a key approach. For example, deprotonation of the indole nitrogen with sodium hydride (NaH) in anhydrous THF, followed by reaction with a THF-substituted alkyl halide, can introduce the (tetrahydrofuran-2-yl)methyl group. This method ensures regioselectivity at the 1-position .

- Critical Parameters : Maintain inert conditions (argon/nitrogen atmosphere), control reaction temperature (0°C to room temperature), and use freshly distilled THF to avoid moisture-induced side reactions.

Q. How can the purity of 4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole be assessed?

- Analytical Techniques :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate to detect impurities .

- Nuclear Magnetic Resonance (NMR) : Compare and NMR spectra with literature data (e.g., δ ~4.2 ppm for the tetrahydrofuran methylene protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from theoretical values .

Q. What safety protocols are essential during synthesis and handling?

- Safety Measures :

- Use PPE (gloves, goggles, lab coats) to avoid skin contact or inhalation .

- Conduct reactions in fume hoods for volatile solvents (e.g., THF) .

- Classify waste as halogenated organic waste due to the chloro-substituent and dispose via certified facilities .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Resolution Strategies :

- Cross-Validation : Combine NMR, HRMS, and IR data to confirm functional groups. For example, unexpected peaks in NMR may arise from residual solvents; compare with deuterated solvent signals .

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track intermediate formation and adjust reaction conditions (e.g., extended stirring time) .

Q. What strategies optimize catalytic conditions for coupling reactions involving this compound?

- Catalytic Systems :

- Iron(II)-Catalyzed Coupling : Use FeCl (10 mol%) with ligands like 1,10-phenanthroline in acetonitrile at 80°C for C-H functionalization .

- Solvent Selection : Tetrahydrofuran enhances solubility but may compete as a ligand; switch to dichloromethane (DCM) if side reactions occur .

- Kinetic Analysis : Monitor reaction progress via GC-MS to identify optimal catalyst loading (e.g., 5–15 mol%) and reaction time .

Q. How are intermolecular interactions analyzed in the crystal structure of this compound?

- Crystallographic Techniques :

- Single-Crystal X-ray Diffraction : Resolve dihedral angles between the indole and tetrahydrofuran rings (e.g., ~85–90°), which influence packing and stability .

- Intermolecular Interactions : Identify weak hydrogen bonds (C–H···N/O) and π-π stacking using software like Mercury. For example, a Cl···π interaction (3.4 Å) may stabilize the crystal lattice .

- Thermal Analysis : Differential scanning calorimetry (DSC) can correlate melting points with crystallinity .

Q. How does the tetrahydrofanyl group influence the compound’s reactivity in cross-coupling reactions?

- Steric and Electronic Effects :

- The THF-derived methyl group increases steric hindrance at the 1-position, reducing reactivity in Buchwald-Hartwig amination but enhancing selectivity in Suzuki-Miyaura couplings .

- Electron donation from the oxygen in THF may stabilize radical intermediates in photochemical reactions .

- Experimental Design : Compare reaction rates with/without the THF substituent using kinetic isotope effects (KIE) studies .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data in structure-activity relationship (SAR) studies?

- Approach :

- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) via LC-MS .

- Orthogonal Assays : Use both enzymatic (e.g., fluorescence-based) and cell-based assays to confirm activity trends .

- Case Study : Discrepancies in antifungal activity may arise from differential membrane permeability; logP calculations (e.g., ~2.5 for this compound) can guide solvent selection for assays .

Methodological Tables

Table 1 : Key Analytical Parameters for Characterization

Table 2 : Optimization of Iron(II)-Catalyzed Coupling

| Parameter | Optimal Range | Impact on Yield (%) |

|---|---|---|

| FeCl Loading | 10–15 mol% | 75–82% |

| Temperature | 80–100°C | Max yield at 80°C |

| Solvent | Acetonitrile | Higher selectivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.